molecular formula C18H21ClINO4 B591324 25I-NBMD (hydrochloride) CAS No. 1539266-14-2

25I-NBMD (hydrochloride)

カタログ番号: B591324
CAS番号: 1539266-14-2
分子量: 477.7 g/mol
InChIキー: QKMOLNYYXDCGFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

25I-NBMD (hydrochloride), chemically designated as N-(2,3-methylenedioxybenzyl)-2,5-dimethoxy-4-iodophenethylamine hydrochloride, is a synthetic phenethylamine derivative and a superpotent serotonin 2A (5-HT2A) receptor agonist . Developed as a structural analog of 2C-I (2,5-dimethoxy-4-iodophenethylamine), 25I-NBMD incorporates a methylenedioxybenzyl group at the terminal amine, enhancing its receptor affinity and hallucinogenic potency . Its molecular formula is C18H20INO4·HCl, with a molar mass of 441.26 g/mol (free base) .

Preclinical studies indicate that 25I-NBMD induces head twitch responses (HTR) in mice at doses of 1–10 mg/kg (subcutaneous), with effects mediated exclusively via 5-HT2A receptors . Unlike classical psychedelics such as LSD, 25I-NBMD exhibits rapid onset (peak effects within 2–10 minutes post-administration) and short duration, attributed to its moderate lipophilicity and pharmacokinetic profile .

準備方法

Synthetic Routes to 25I-NBMD (Hydrochloride)

Reductive Amination Pathway

The most widely documented method for synthesizing 25I-NBMD involves reductive amination between 2-(4-iodo-2,5-dimethoxyphenyl)ethylamine and benzo[d] dioxole-4-carbaldehyde (piperonyaldehyde). This reaction typically employs sodium cyanoborohydride (NaCNBH₃) in ethanol under mild conditions (room temperature, 12–24 hours) . The mechanism proceeds via imine formation, followed by reduction to the secondary amine.

Key steps include:

  • Aldehyde preparation : Piperonyaldehyde is either commercially sourced or synthesized through selective methylation of 3,4-dihydroxybenzaldehyde using methyl iodide (MeI) under basic conditions .

  • Amine synthesis : 2-(4-iodo-2,5-dimethoxyphenyl)ethylamine is prepared via nitroalkene reduction. For example, Henry reaction between 4-iodo-2,5-dimethoxybenzaldehyde and nitromethane yields a β-nitrostyrene intermediate, which is reduced using lithium aluminum hydride (LiAlH₄) .

  • Coupling and reduction : The aldehyde and amine undergo reductive amination, with NaCNBH₃ preferentially reducing the imine bond while leaving other functional groups intact .

Yield Optimization :

  • Excess aldehyde (1.5–2.0 equivalents) improves imine formation.

  • Acidic conditions (pH 4–6) enhance reaction efficiency .

Alternative Pathways: Chlorination and Protection Strategies

An alternative route involves ortho-directed chlorination of a phenolic intermediate, followed by deprotection and amination (Figure 1) . This method is less common but offers regioselectivity advantages:

  • Protection of phenol : Trifluoroacetic anhydride (TFAA) protects the phenolic -OH group, enabling selective chlorination at the ortho position relative to methoxy groups .

  • Chlorination : N-Chlorosuccinimide (NCS) in acetonitrile at 75°C introduces chlorine at the desired position .

  • Deprotection and amination : The trifluoroacetyl group is removed under basic conditions, followed by reductive amination with piperonylamine .

Challenges :

  • Incomplete deprotection may necessitate column chromatography.

  • Competing para-chlorination reduces yield without careful stoichiometric control .

Reaction Conditions and Solvent Systems

Solvent Selection

Solubility data for 25I-NBMD (hydrochloride) inform solvent choices during synthesis and purification :

SolventSolubility (mg/mL)Use Case
Dimethylformamide (DMF)30Coupling reactions
Dimethyl sulfoxide (DMSO)30High-temperature steps
Ethanol20Recrystallization

Critical Considerations :

  • DMF/PBS mixtures (1:1) stabilize intermediates during aqueous workups .

  • Ethanol is preferred for final recrystallization due to its low toxicity and compatibility with hydrochloride salt formation .

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with n-heptane/ethyl acetate (2:1) effectively separates intermediates .

  • Preparative HPLC : Used for final purification, especially when isolating the hydrochloride salt .

Eluent Systems :

  • Chloroform/methanol/ammonia (90:9:1) resolves amine precursors .

  • Gradient elution (5–80% acetonitrile in 0.1% formic acid) achieves baseline separation of 25I-NBMD from byproducts .

Spectroscopic Characterization

1H NMR (300 MHz, CDCl3) :

  • δ 6.84 (s, 1H, aromatic), 6.82 (s, 1H, aromatic), 3.79 (s, 3H, OCH₃), 3.59–3.49 (m, 2H, CH₂NH), 2.86–2.81 (m, 2H, Ar-CH₂) .

Mass Spectrometry :

  • ESI-MS : m/z 441.1 [M+H]⁺ (free base), 477.7 [M+H]⁺ (hydrochloride) .

  • Fragmentation pattern : Loss of HCl (Δ m/z 36) and iodomethoxy groups (Δ m/z 142) .

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

No industrial-scale protocols are publicly available, but lab-scale data suggest:

  • Batch size limitation : LiAlH₄ reductions become hazardous above 100 g due to exothermicity.

  • Cost drivers : 4-Iodo-2,5-dimethoxybenzaldehyde (≈$1,200/g) dominates material costs .

Alternatives :

  • Catalytic hydrogenation : Replaces LiAlH₄ with Pd/C or Raney nickel for safer nitro group reduction .

  • Continuous flow systems : Microreactors could improve chlorination step safety and yield .

化学反応の分析

反応の種類: 25I-NBMD (塩酸塩) は、以下を含むさまざまな化学反応を起こす可能性があります。

    酸化: この反応には、化合物への酸素の付加または水素の除去が含まれます。

    還元: この反応には、化合物への水素の付加または酸素の除去が含まれます。

    置換: この反応には、ある官能基を別の官能基で置き換えることが含まれます。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

    還元: 一般的な試薬には、水素化リチウムアルミニウム (LiAlH4) と水素化ホウ素ナトリウム (NaBH4) があります。

    置換: 一般的な試薬には、ハロゲン (例:塩素、臭素) と求核剤 (例:水酸化物、シアン化物) があります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります。置換反応によって、異なる官能基を持つ新しい誘導体が形成される場合があります。

類似化合物との比較

25I-NBMD belongs to the N-benzylphenethylamine class, which includes hallucinogens like 2C-I, 25I-NBOMe, and 25I-NB34MD. Below is a detailed comparison of pharmacological, structural, and functional properties:

Pharmacological Potency and Efficacy

Compound ED50 (mg/kg, SC) 5-HT2A Receptor Affinity (Ki, nM) Time to Peak HTR Duration of Action
25I-NBMD 1.13 0.3–0.7 2–10 min 20–30 min
25I-NBOMe 0.078 0.1–0.3 4–8 min 30–60 min
2C-I 0.83 6–10 10–12 min 60–90 min
25I-NB34MD Not reported 1.2 (estimated) Not studied Not studied

Key Findings :

  • Potency : 25I-NBOMe is ~14-fold more potent than 2C-I and ~10-fold more potent than 25I-NBMD in inducing HTR, likely due to its enhanced 5-HT2A binding affinity from the N-methoxybenzyl substitution .
  • Onset : Higher doses of 25I-NBMD (10 mg/kg) produce peak HTR within 2–4 minutes, faster than 2C-I but slower than 25I-NBOMe .
  • Receptor Specificity : All three compounds are selectively antagonized by M100,907 (a 5-HT2A antagonist), confirming 5-HT2A mediation .

Structural and Pharmacokinetic Differences

Feature 25I-NBMD 25I-NBOMe 2C-I
Substituent N-2,3-methylenedioxybenzyl N-2-methoxybenzyl Unsubstituted phenethylamine
Molecular Weight 441.26 g/mol 463.74 g/mol 307.15 g/mol
Lipophilicity Moderate (LogP ~3.2) High (LogP ~3.8) Low (LogP ~2.1)
Metabolic Stability Brenk alerts (poor PK/toxicity) No alerts No alerts

Key Insights :

  • The methylenedioxybenzyl group in 25I-NBMD introduces steric hindrance and metabolic vulnerabilities, leading to Brenk alerts (indicative of pharmacokinetic instability) .
  • 25I-NBOMe ’s methoxybenzyl group enhances lipophilicity and CNS penetration, explaining its superior potency .
  • 2C-I lacks N-substitutions, resulting in lower receptor affinity and slower onset .

Clinical and Forensic Relevance

  • Toxicity : 25I-NBMD and 25I-NBOMe are associated with severe neurotoxicity and cardiovascular risks in overdose cases, whereas 2C-I has a milder adverse effect profile .
  • Misidentification Risk : 25I-NBMD is often misidentified as its isomer 25I-NB34MD in forensic screenings due to nearly identical mass spectra .

生物活性

25I-NBMD (hydrochloride) is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the introduction of a methylenedioxy-benzyl group to the amine structure. This compound is part of a series of N-benzyl substituted phenethylamines that have gained attention for their potent psychoactive effects, primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This article reviews the biological activity of 25I-NBMD, focusing on its pharmacodynamics, potential neurotoxicity, and implications for human health based on diverse research findings.

Receptor Affinity and Agonism

25I-NBMD exhibits significant affinity for the 5-HT2A receptor, which is implicated in the hallucinogenic effects of various psychoactive substances. Studies indicate that 25I-NBMD functions as a full agonist at this receptor, similar to its closely related compound, 25I-NBOMe. The addition of the methylenedioxy-benzyl group enhances its binding affinity compared to 2C-I, making it a potent psychoactive agent.

  • Binding Affinity :
    • 25I-NBMD has been shown to possess low nanomolar (nM) affinity for the 5-HT2A receptor, with studies indicating it is significantly more potent than its predecessor compounds .

Behavioral Effects

The head twitch response (HTR) in animal models, particularly C57BL/6J mice, serves as a behavioral indicator of hallucinogenic activity. Research findings demonstrate that:

  • Dose-Dependent HTR : At doses ranging from 1 to 10 mg/kg, both 25I-NBOMe and 25I-NBMD induced significant HTRs. Notably, 25I-NBOMe exhibited approximately 14-fold higher potency compared to 2C-I .
  • Mechanism : The HTR induced by these compounds can be blocked by selective antagonists like M100907, confirming that their effects are mediated through the activation of the 5-HT2A receptor .

In Vitro and In Vivo Studies

Recent studies have highlighted potential neurotoxic effects associated with 25I-NBMD:

  • Neurogenesis Impact : In vivo experiments indicated that administration of doses such as 0.1 mg/kg and higher resulted in decreased neurogenesis in the hippocampus of rats . Specifically, significant reductions in surviving BrdU+ cells were observed.
  • Cardiotoxicity : In vitro studies showed that exposure to 25I-NBMD could reduce cell viability in cardiac cells, suggesting potential cardiotoxic effects. Prolonged QT intervals were noted in electrocardiography results following administration in animal models .

Accumulation and Metabolism

The pharmacokinetic profile suggests that:

  • Blood-Brain Barrier Penetration : Studies indicate that 25I-NBMD rapidly crosses the blood-brain barrier, with detectable levels in various brain regions shortly after administration .
  • Metabolic Pathways : Research indicates a possibility of extensive first-pass metabolism, which may affect bioavailability and overall safety when administered orally .

Summary of Research Findings

Study AspectFindings
Receptor Affinity Low nM affinity for 5-HT2A receptor
Behavioral Response Induces head twitch response; potency compared to other compounds
Neurogenesis Impact Decreased neurogenesis in hippocampus
Cardiotoxicity Reduced viability in cardiac cells; prolonged QT interval
Pharmacokinetics Rapid BBB penetration; potential extensive first-pass metabolism

Case Studies

Several case reports have documented adverse reactions associated with the use of compounds like 25I-NBMD:

  • Users have reported severe psychological effects including hallucinations and anxiety following consumption. These anecdotal reports are corroborated by clinical observations indicating heightened risks associated with high doses or prolonged use .

Q & A

Q. Basic: What experimental models are suitable for assessing the hallucinogenic effects of 25I-NBMD in vivo?

The head-twitch response (HTR) in mice is a validated behavioral model for studying 5-HT2A receptor-mediated hallucinogenic effects. 25I-NBMD induces dose-dependent HTR, with an ED50 of 1.13 mg/kg (95% CI: 0.68–1.86 mg/kg) . Key methodological considerations include:

  • Dose selection : Use a range (e.g., 0.3–10 mg/kg) to capture subthreshold, effective, and supra-maximal doses.
  • Time-course analysis : Record HTR in 2-min blocks post-administration, as peak effects vary with dose (e.g., 2–4 min for 10 mg/kg vs. 8–10 min for 1 mg/kg) .
  • Control groups : Include vehicle (e.g., saline with 2% Tween 80 for solubility) and reference compounds (e.g., 2C-I or 25I-NBOMe) .

Q. Basic: How can analytical methods distinguish 25I-NBMD from structurally similar compounds in forensic or toxicological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with dynamic multiple reaction monitoring (dMRM) is recommended. For example:

  • Chromatographic separation : A 16-min gradient elution resolves 25I-NBMD from co-eluting compounds (e.g., bromazepam) .
  • Ion transitions : Use unique precursor-to-product ion transitions (e.g., m/z 482.1 → 121.1 for 25I-NBMD) to enhance specificity .
  • Validation : Include matrix-matched calibrators and controls to address ion suppression/enhancement in biological samples .

Q. Advanced: How can researchers resolve contradictions in reported potency values (e.g., ED50 vs. ID50) for 25I-NBMD?

Discrepancies may arise from differences in experimental design or receptor binding kinetics. To address this:

  • Receptor specificity assays : Use selective antagonists (e.g., M100,907) to confirm 5-HT2A mediation. For 25I-NBMD, M100,907 blocks HTR with an ID50 of 0.0015 mg/kg, indicating high receptor affinity .
  • Binding studies : Compare 25I-NBMD’s Ki values for 5-HT2A vs. off-target receptors (e.g., 5-HT2C) using radioligand displacement assays.
  • Statistical rigor : Apply nonlinear regression for ED50/ID50 calculations and report 95% confidence intervals to contextualize variability .

Q. Advanced: What methodological challenges arise when studying the pharmacokinetics of 25I-NBMD, and how can they be mitigated?

25I-NBMD exhibits rapid onset and short duration of action, complicating pharmacokinetic profiling:

  • Sampling frequency : Collect blood/tissue samples at ≤5-min intervals post-administration to capture rapid distribution phases .
  • Bioanalytical sensitivity : Use high-sensitivity LC-MS/MS (LOQ ≤ 0.1 ng/mL) due to low systemic exposure.
  • Metabolite identification : Employ high-resolution MS (HRMS) to detect phase I/II metabolites, as NBOMe derivatives often undergo demethylation or glucuronidation .

Q. Advanced: How can researchers optimize experimental designs to account for time-dependent effects of 25I-NBMD in behavioral studies?

Time-dependent HTR dynamics require careful experimental planning:

  • Block-wise analysis : Segment observation periods (e.g., 2-min blocks) to model temporal changes in HTR frequency .
  • Antagonist pre-treatment : Administer 5-HT2A antagonists (e.g., M100,907) 30 min before 25I-NBMD to assess receptor engagement kinetics .
  • Cross-species validation : Test time-courses in multiple species (e.g., rats vs. mice) to evaluate translational relevance .

Q. Basic: What statistical approaches are appropriate for analyzing dose-response and antagonist blockade data for 25I-NBMD?

  • ANOVA frameworks : Use two-way ANOVA with factors for dose/time and post hoc Tukey tests for pairwise comparisons .
  • Nonlinear regression : Fit sigmoidal curves to calculate ED50 (efficacy) and ID50 (antagonist potency) with 95% CIs .
  • Repeated measures : Apply mixed-effects models for time-course data to account for intra-subject variability .

Q. Advanced: How can researchers address interspecies differences in 25I-NBMD metabolism and receptor pharmacology?

  • In vitro hepatocyte assays : Compare metabolic stability in human vs. rodent liver microsomes to predict clearance rates.
  • Receptor homology modeling : Use computational tools to align 5-HT2A receptor structures across species and identify binding pocket variations.
  • Behavioral cross-validation : Test HTR induction in transgenic mice expressing humanized 5-HT2A receptors .

特性

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOLNYYXDCGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-14-2
Record name 25I-Nbmd hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25I-NBMD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。